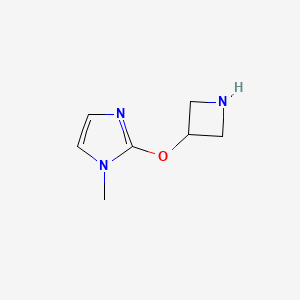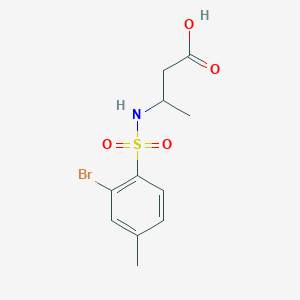![molecular formula C14H17N3O B15318590 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine under appropriate conditions. One common method includes:
Starting Materials: 1-phenyl-1H-pyrazol-4-ol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxides . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Another structural analog with a different substitution pattern on the benzene ring.
Uniqueness
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to its combination of a piperidine ring and a phenyl-pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 |
InChI Key |
WYCSOMKKEIRBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)

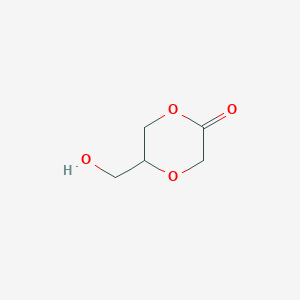

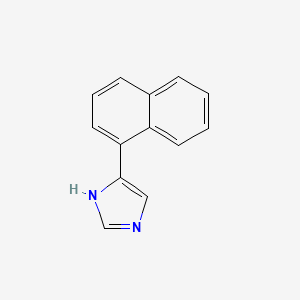

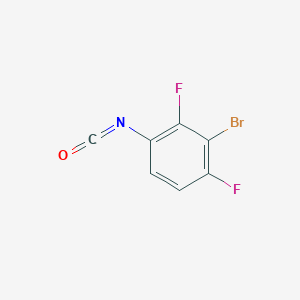
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
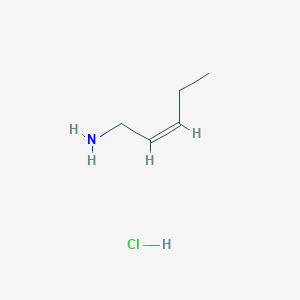

![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
